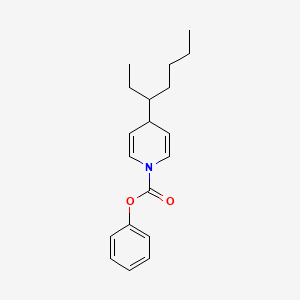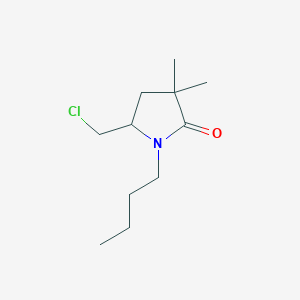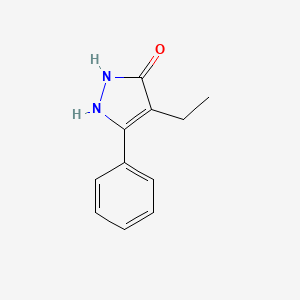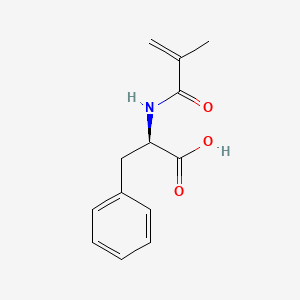
N-(2-Methylacryloyl)-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-D-phenylalanine typically involves the reaction of (meth)acryloyl chloride with D-phenylalanine in the presence of a base such as triethylamine . The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .
Industrial Production Methods
Industrial production of acrylate monomers, including this compound, often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle large volumes of reactants . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.
化学反応の分析
Types of Reactions
N-(2-Methylacryloyl)-D-phenylalanine can undergo various chemical reactions, including:
Polymerization: The vinyl group in the acrylate moiety is susceptible to polymerization, forming high molecular weight polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylalanine moiety.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of the acrylate moiety results in polyacrylates, while substitution reactions can yield various derivatives of this compound .
科学的研究の応用
N-(2-Methylacryloyl)-D-phenylalanine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-(2-Methylacryloyl)-D-phenylalanine involves its interaction with molecular targets through its functional groups. The vinyl group in the acrylate moiety can undergo polymerization, forming cross-linked networks that provide structural integrity to materials. The phenylalanine moiety can interact with biological molecules, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety, used in similar applications.
N-(2-Methylacryloyl)-L-tyrosine: Contains a tyrosine moiety and is used in the synthesis of functional polymers.
Uniqueness
N-(2-Methylacryloyl)-D-phenylalanine is unique due to its specific combination of a phenylalanine moiety and a 2-methylacryloyl group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
特性
CAS番号 |
380384-52-1 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1 |
InChIキー |
HIZGPVWGTSAEKJ-LLVKDONJSA-N |
異性体SMILES |
CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
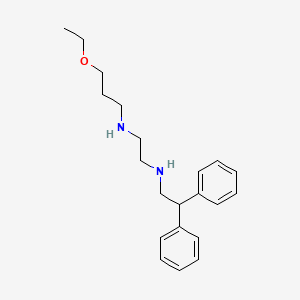

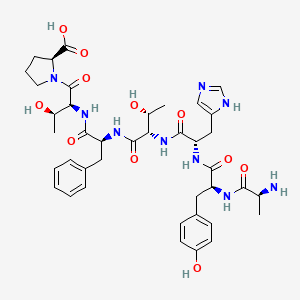



![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
